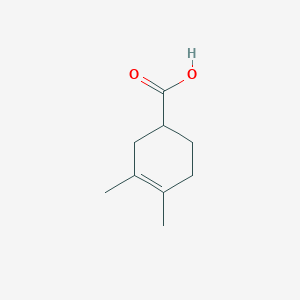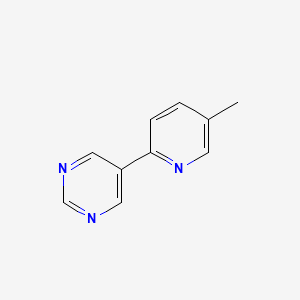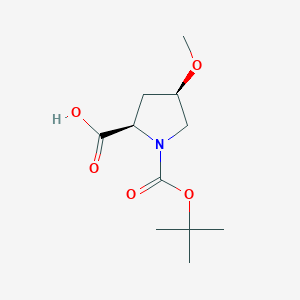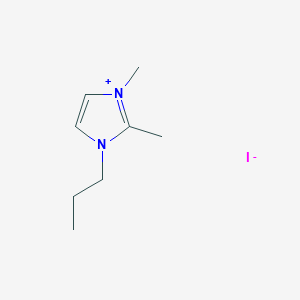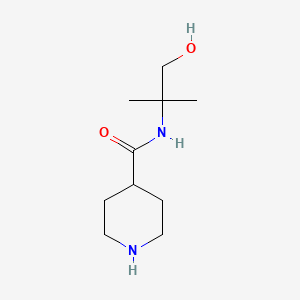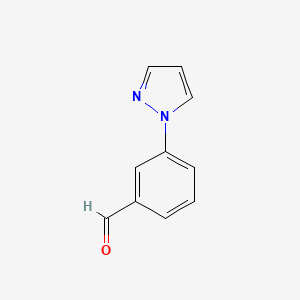
Methyl 4-fluoro-3-oxopentanoate
Vue d'ensemble
Description
“Methyl 4-fluoro-3-oxopentanoate” is a chemical compound with the molecular formula C6H9FO3 . It has a molecular weight of 148.13 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-fluoro-3-oxopentanoate” consists of 6 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 4-fluoro-3-oxopentanoate” is a relatively stable compound under normal conditions.Applications De Recherche Scientifique
Metabolic Studies in Biological Systems
Methyl 4-fluoro-3-oxopentanoate and its derivatives are actively involved in metabolic studies, particularly focusing on pancreatic islets. The compound has been observed to significantly stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity, indicating its crucial role in cellular metabolism. Moreover, its catabolism is intricately linked to mitochondrial oxidative phosphorylation, highlighting its importance in cellular energy dynamics (Hutton, Sener, & Malaisse, 1979).
Chemical Synthesis and Structural Analysis
Methyl 4-fluoro-3-oxopentanoate serves as a pivotal substrate in chemical synthesis, especially in the generation of new heterocyclic systems. Its involvement in multicomponent condensation reactions has led to the creation of novel compounds with intricate molecular and crystal structures. These compounds have potential applications in various fields, including material science and pharmaceuticals (Dyachenko et al., 2020).
Pharmaceutical and Medical Research
Methyl 4-fluoro-3-oxopentanoate derivatives are explored for their potential in medical research. Studies on amino acetate functionalized Schiff base organotin(IV) complexes derived from the compound have shown promising results in cytotoxicity against various human tumor cell lines, indicating their potential as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Material Science Applications
In material science, the compound finds its application in the preparation of microporous poly(vinylidene fluoride) hollow fiber membranes. The use of derivatives of Methyl 4-fluoro-3-oxopentanoate as solvents in the manufacturing process influences the membrane's morphology, roughness, and mechanical properties, making it a valuable component in the development of advanced filtration and separation technologies (Hassankiadeh et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-fluoro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCYJUJNPDUPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430729 | |
| Record name | methyl 4-fluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-fluoro-3-oxopentanoate | |
CAS RN |
227183-98-4 | |
| Record name | methyl 4-fluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

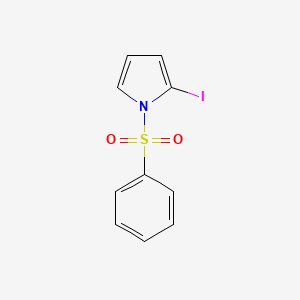
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B1312935.png)

![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)
